4-Cyanobenzoyl isocyanate
Description
4-Cyanobenzoyl isocyanate is a specialized aromatic isocyanate characterized by a benzoyl group substituted with a cyano (-CN) group at the para position and an isocyanate (-NCO) functional group. The electron-withdrawing cyano group significantly influences its reactivity, making it more electrophilic compared to isocyanates with electron-donating substituents. This compound is likely utilized in organic synthesis, polymer chemistry, or pharmaceutical intermediates, given the versatility of isocyanates in forming ureas, carbamates, and polyurethanes .
Properties
Molecular Formula |
C9H4N2O2 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
4-cyanobenzoyl isocyanate |
InChI |
InChI=1S/C9H4N2O2/c10-5-7-1-3-8(4-2-7)9(13)11-6-12/h1-4H |
InChI Key |
NAWOZGGQOQDELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)N=C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
4-Cyanobenzoyl isocyanate serves as a crucial intermediate in organic synthesis, particularly in the formation of isocyanides and other nitrogen-containing compounds. Its reactivity allows it to participate in various chemical reactions, such as:
- Urethane Formation : It can react with alcohols to produce urethanes, which are essential in the production of flexible and rigid foams.
- Isocyanide Synthesis : The compound can be utilized to synthesize isocyanides through reactions with amines, expanding the library of available isocyanides for further applications in medicinal chemistry and materials science .
Polymer Chemistry
In polymer chemistry, this compound is used as a precursor for synthesizing polyurethanes. Polyurethanes derived from this compound exhibit enhanced mechanical properties and thermal stability. Key applications include:
- Coatings and Adhesives : The compound's ability to form stable polymers makes it suitable for high-performance coatings and adhesives used in construction and automotive industries.
- Biomedical Applications : Modified polyurethanes incorporating this compound show promise in biomedical applications due to their biocompatibility and mechanical properties suitable for medical devices .
Case Study 1: Biomedical Polyurethanes
A study investigated the use of this compound as a precursor for biomedical polyurethanes. The resulting polymers demonstrated excellent biocompatibility and mechanical strength, making them suitable for applications such as vascular grafts and orthopedic implants. The study highlighted the importance of optimizing the polymerization conditions to achieve desired properties .
Case Study 2: Coatings Development
Research focused on developing coatings using polyurethanes derived from this compound. The coatings exhibited superior adhesion, chemical resistance, and durability compared to traditional coatings. This advancement has implications for protective coatings in harsh environments, such as marine and industrial settings .
Comparative Data Table
The following table summarizes the key properties and applications of this compound compared to other related compounds:
| Compound | Key Properties | Applications |
|---|---|---|
| This compound | High reactivity, thermal stability | Polyurethanes, coatings, biomedical |
| Diphenylmethane Diisocyanate | Low temperature stability | Flexible foams, adhesives |
| Toluene Diisocyanate | Fast curing time | Rigid foams, elastomers |
Comparison with Similar Compounds
Comparison with Similar Isocyanate Compounds
The reactivity and applications of 4-cyanobenzoyl isocyanate can be contextualized by comparing it with structurally related aryl isocyanates. Key factors include substituent electronic effects, molecular weight, and synthetic utility.
Electronic Effects of Substituents
- 4-Fluorophenyl Isocyanate (CAS 1195-45-5): The fluorine atom, an electron-withdrawing group, enhances the electrophilicity of the -NCO group, facilitating nucleophilic addition reactions. This is demonstrated in the synthesis of kinase inhibitors (e.g., compounds 1a–1c in ), where fluorinated isocyanates improve reaction yields .
- 4-Methoxyphenyl Isocyanate (CAS 5416-93-3): The methoxy (-OCH₃) group is electron-donating, reducing the reactivity of the -NCO group. This substituent is often used to modulate reaction kinetics in polyurethane formulations ().
- This compound: The cyano group’s strong electron-withdrawing nature likely renders this compound more reactive toward amines, alcohols, and other nucleophiles compared to methoxy-substituted analogs.
Structural and Functional Comparisons
Comparison with Isothiocyanates
Isothiocyanates (-NCS), such as 4-chlorobenzyl isothiocyanate () and 4-cyanophenyl isothiocyanate (), exhibit distinct reactivity. The -NCS group is less electrophilic than -NCO but participates in thiol-selective conjugation, useful in biochemical labeling. This compound’s -NCO group offers broader utility in covalent bond formation with nucleophiles like amines .
Preparation Methods
Synthesis of Acyl Azide Precursor
4-Cyanobenzoyl isocyanate is most commonly prepared via the Curtius rearrangement of 4-cyanobenzoyl azide. The acyl azide is synthesized from 4-cyanobenzoic acid through sequential steps:
-
Activation as acyl chloride :
-
Azide formation :
Thermal Decomposition to Isocyanate
The acyl azide undergoes Curtius rearrangement under controlled heating:
Table 1: Curtius Rearrangement Optimization
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Xylene | 85 | |
| Temperature | 140°C | 82 | |
| Reaction Time | 4 hours | 78 |
Direct Isocyanaton of 4-Cyanobenzoyl Chloride
Triphosgene-Mediated Isocyanate Formation
An alternative one-pot method employs triphosgene (bis(trichloromethyl) carbonate) as a safer phosgene substitute:
Phosphoryl Trichloride (POCl₃) Activation
A patent (WO2021209377A1) describes high-yield isocyanate synthesis using POCl₃:
Table 2: Direct Methods Comparison
| Method | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Triphosgene | NaN₃, TEA, CH₃CN | 80°C | 75 | |
| POCl₃ Activation | POCl₃, DMF | 25°C | 95 |
Alternative Pathways
Isocyanate Intermediates in Urea Synthesis
This compound is generated in situ during urea formation:
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-cyanobenzoyl isocyanate in a laboratory setting?
Methodological Answer: this compound can be synthesized via a two-step procedure:
Formation of 4-cyanobenzoyl chloride : React 4-cyanobenzoic acid with oxalyl chloride (2:1 molar ratio) under anhydrous conditions. The reaction is typically carried out in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 3–4 hours to ensure complete conversion.
Isocyanate formation : Treat the resulting acyl chloride with ammonium hydroxide in DCM at 0°C. The mixture is stirred for 3–4 hours, followed by washing with water, NaOH (1 M), HCl (1 M), and brine. The product is dried over sodium sulfate and purified via distillation or recrystallization .
Q. Key Characterization Techniques :
- Infrared Spectroscopy (IR) : Confirm the isocyanate group (NCO) stretch at ~2250–2270 cm⁻¹ and carbonyl (C=O) stretch at ~1700 cm⁻¹.
- NMR : ¹³C NMR should show a carbonyl carbon at ~150 ppm and the nitrile carbon at ~115 ppm .
Advanced Analytical Techniques
Q. Q2. How can researchers resolve discrepancies in quantifying isocyanate content via direct vs. indirect GC methods?
Methodological Answer: Direct GC Limitations :
Q. Indirect GC Advantages :
- Procedure : React this compound with excess n-dibutylamine (n-DBA) to form a urea derivative. Quantify unreacted n-DBA via GC using an internal standard (e.g., dodecane).
- Calibration : Use n-DBA standards, eliminating the need for pure isocyanate reference material.
- Precision : Achieve ±2% relative standard deviation (RSD) by automating injections and using electronic integration .
Data Reconciliation : If direct GC yields lower values, cross-validate with HPLC (e.g., using UV detection at 254 nm) or FTIR to assess degradation products .
Reaction Kinetics and Mechanistic Studies
Q. Q3. What advanced methodologies are available to study the reaction kinetics of this compound with nucleophiles?
Methodological Answer: Microreactor Systems :
- Setup : Use a continuous-flow microreactor with THF as a solvent. Mix this compound and alcohol/nucleophile streams at controlled temperatures (20–80°C).
- Kinetic Parameters : Monitor conversion via in-line FTIR or offline GC. Calculate rate constants (k) using pseudo-first-order kinetics. Typical activation energies (Eₐ) for aryl isocyanate-alcohol reactions range 30–52 kJ/mol, depending on steric effects .
Q. Sensitivity Analysis :
- Vary temperature and solvent polarity (e.g., DMF vs. toluene) to identify rate-determining steps. Polar aprotic solvents accelerate urethane formation by stabilizing transition states .
Data Contradictions and Experimental Design
Q. Q4. How should researchers address inconsistencies in spectroscopic data when characterizing this compound derivatives?
Methodological Answer: Stepwise Validation :
Reproducibility : Repeat syntheses under inert (N₂/Ar) conditions to rule out hydrolysis.
Cross-Technique Correlation : Compare IR (NCO stretch) with ¹H NMR (absence of NH₂ peaks from hydrolyzed urea).
Elemental Analysis : Verify C, H, N percentages (±0.3% tolerance). For example, a methyl carbamate derivative should show ~12.5% nitrogen .
Q. Experimental Design :
- Use orthogonal methods (e.g., orthogonal array testing) to optimize reaction conditions (temperature, catalyst, solvent). For example, a 3×3 matrix testing temperatures (25°C, 50°C, 75°C) and catalysts (DBTDL, triethylamine, none) .
Biological and Polymer Applications
Q. Q5. What strategies can be employed to study the reactivity of this compound in polymer grafting applications?
Methodological Answer: Grafting Procedure :
Substrate Activation : Functionalize polymers (e.g., polyvinyl alcohol) with nucleophilic groups (e.g., -OH) .
Reaction Conditions : Use a 10% molar excess of this compound in dry DCM at 25°C for 24 hours.
Characterization :
Q. Advanced Testing :
- Evaluate hydrolytic stability by incubating grafted polymers in PBS (pH 7.4) at 37°C. Monitor mass loss and NCO depletion via HPLC .
Safety and Handling in Academic Research
Q. Q6. What protocols mitigate risks when handling this compound in laboratory settings?
Methodological Answer: Critical Precautions :
- Containment : Use glove boxes or fume hoods with HEPA filters to prevent inhalation exposure (PEL: 0.02 ppm).
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and Tyvek suits.
- Deactivation : Quench spills with 10% aqueous ethanolamine to convert residual isocyanate into non-volatile urea .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
